Cas no 1997393-57-3 ((2S)-2-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidine)

(2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine is a chiral pyrrolidine derivative featuring a chloromethyl group at the 2-position and a cyclopropylmethyl substituent on the nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules. Its stereospecific (S)-configuration ensures precise chirality transfer in asymmetric syntheses, while the reactive chloromethyl group facilitates further functionalization. The cyclopropylmethyl moiety enhances structural diversity, making it valuable for drug discovery and medicinal chemistry applications. The compound’s stability and well-defined reactivity profile contribute to its utility in constructing complex heterocyclic frameworks. Suitable for controlled reactions, it is commonly employed in alkylation, cyclization, and cross-coupling methodologies under optimized conditions.
(2S)-2-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidine structure
1997393-57-3 structure
Product Name:(2S)-2-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidine
CAS No:1997393-57-3
MF:C9H16ClN
MW:173.683041572571
CID:6026762
PubChem ID:165792895
Update Time:2025-06-09

(2S)-2-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidine
    • 1997393-57-3
    • EN300-1294287
    • Inchi: 1S/C9H16ClN/c10-6-9-2-1-5-11(9)7-8-3-4-8/h8-9H,1-7H2/t9-/m0/s1
    • InChI Key: XOCZOJYVTGPNST-VIFPVBQESA-N
    • SMILES: ClC[C@@H]1CCCN1CC1CC1

Computed Properties

  • Exact Mass: 173.0971272g/mol
  • Monoisotopic Mass: 173.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 3.2Ų

(2S)-2-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidine Pricemore >>

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Additional information on (2S)-2-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidine

Introduction to (2S)-2-(Chloromethyl)-1-(Cyclopropylmethyl)pyrrolidine (CAS No. 1997393-57-3)

(2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine (CAS No. 1997393-57-3) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a pyrrolidine ring, a chloromethyl group, and a cyclopropylmethyl substituent. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

The chiral nature of (2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other bioactive molecules. The ability to control chirality is crucial for optimizing the efficacy and safety of drugs, as different enantiomers can exhibit distinct pharmacological properties.

Recent studies have highlighted the potential applications of (2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that derivatives of (2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine exhibited potent inhibitory activity against several viral strains, including influenza and hepatitis C viruses.

In another study, published in Organic Letters, scientists investigated the role of (2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine in the development of new analgesic compounds. The research team synthesized a series of derivatives and evaluated their analgesic properties using in vitro and in vivo models. The results showed that certain derivatives displayed significant pain-relieving effects without causing adverse side effects commonly associated with traditional analgesics.

The structural versatility of (2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine also makes it an attractive candidate for use in combinatorial chemistry and high-throughput screening (HTS) platforms. These techniques allow for the rapid identification and optimization of lead compounds with desired biological activities. A recent review article in Chemical Reviews discussed the application of chiral pyrrolidines, including (2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine, in HTS campaigns targeting G protein-coupled receptors (GPCRs), ion channels, and other important drug targets.

In addition to its pharmaceutical applications, (2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine has been explored for its potential use in materials science. Researchers at a leading materials science institute have investigated the use of this compound as a building block for the synthesis of advanced polymers with unique mechanical and optical properties. The presence of the chloromethyl group provides opportunities for post-polymerization modifications, enabling the fine-tuning of material properties for specific applications.

The synthesis of (2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine has been optimized through various methodologies to improve yield and enantioselectivity. One notable approach involves asymmetric hydrogenation reactions catalyzed by chiral transition metal complexes. This method has been shown to produce high yields of enantiomerically pure product with excellent diastereoselectivity. Another approach involves organocatalytic methods, which offer mild reaction conditions and environmental sustainability.

The safety profile of (2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine is an important consideration for its use in both research and industrial settings. Extensive toxicological studies have been conducted to evaluate its potential hazards and ensure safe handling practices. These studies have demonstrated that the compound is generally well-tolerated at low concentrations, although appropriate precautions should be taken to avoid prolonged exposure or inhalation.

In conclusion, (2S)-2-(Chloromethyl)-1-(cyclopropylmethyl)pyrrolidine (CAS No. 1997393-57-3) is a versatile chiral compound with a wide range of applications in organic synthesis, medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and favorable safety profile make it an attractive candidate for further investigation and development into novel therapeutic agents and advanced materials.

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